2-(1-Methyl-1H-pyrazol-5-yl)oxolan-3-amine
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Overview
Description
2-(1-Methyl-1H-pyrazol-5-yl)oxolan-3-amine is a compound that belongs to the class of heterocyclic organic compounds It features a pyrazole ring, which is a five-membered ring containing three carbon atoms and two adjacent nitrogen atoms, and an oxolane ring, a five-membered ring containing four carbon atoms and one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Methyl-1H-pyrazol-5-yl)oxolan-3-amine typically involves the reaction of 1-methyl-1H-pyrazole with an appropriate oxolane derivative. One common method involves the use of 1-methyl-1H-pyrazole and 3-chlorotetrahydrofuran in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction, yielding the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on improving yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(1-Methyl-1H-pyrazol-5-yl)oxolan-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the oxolane ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Oxidized derivatives of the pyrazole and oxolane rings.
Reduction: Reduced forms of the compound, potentially leading to the formation of alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(1-Methyl-1H-pyrazol-5-yl)oxolan-3-amine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex heterocyclic systems.
Materials Science: It is explored for its potential use in the development of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-(1-Methyl-1H-pyrazol-5-yl)oxolan-3-amine is not well-documented. compounds containing pyrazole rings are known to interact with various biological targets, including enzymes and receptors. The oxolane ring may enhance the compound’s ability to cross biological membranes, increasing its bioavailability and effectiveness .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1H-pyrazol-5-amine: A simpler analog with similar reactivity but lacking the oxolane ring.
2-Methyl-5-(1H-pyrazol-4-yl)pyridine: Another heterocyclic compound with a pyrazole ring, used in medicinal chemistry.
Uniqueness
2-(1-Methyl-1H-pyrazol-5-yl)oxolan-3-amine is unique due to the presence of both the pyrazole and oxolane rings, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C8H13N3O |
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Molecular Weight |
167.21 g/mol |
IUPAC Name |
2-(2-methylpyrazol-3-yl)oxolan-3-amine |
InChI |
InChI=1S/C8H13N3O/c1-11-7(2-4-10-11)8-6(9)3-5-12-8/h2,4,6,8H,3,5,9H2,1H3 |
InChI Key |
SZODTXFPWVBAML-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC=N1)C2C(CCO2)N |
Origin of Product |
United States |
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